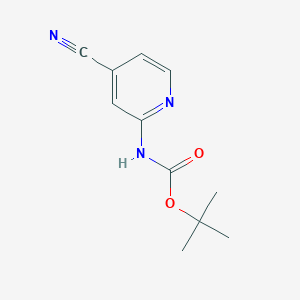

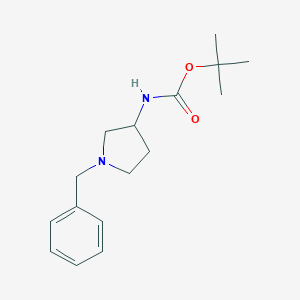

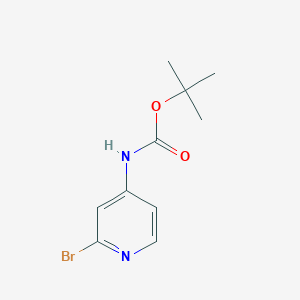

tert-Butyl (4-cyanopyridin-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The tert-butyl (4-cyanopyridin-2-yl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is related to a family of tert-butyl carbamate derivatives that have been utilized in the synthesis of pharmaceuticals and other organic molecules.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves multi-step reactions with a focus on maintaining the integrity of the tert-butyl carbamate group while introducing various functional groups to the molecule. For instance, the enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as a key step, highlighting the complexity of such synthetic routes . Similarly, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating the versatility of tert-butyl carbamate derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl carbamate moiety, which can influence the physical and chemical properties of the compound. For example, the crystal structure of a carbocyclic analogue of a protected β-D-2-deoxyribosylamine confirmed the relative substitution of the cyclopentane ring, which is crucial for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives undergo various chemical reactions that are essential for their transformation into desired products. These reactions include cyclopropanation, as seen in the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate , and photochemical ring contraction, which was used to produce tert-butyl N-(1-ethoxycyclopropyl)carbamate . These reactions are carefully designed to proceed with high selectivity and yield.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the tert-butyl group can impart steric bulk, affecting the reactivity and solubility of the compound. The presence of other functional groups, such as the pyridinyl group, can also affect the compound's electronic properties and its behavior in chemical reactions. The synthesis and characterization of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, which included NMR, MS, FT-IR, and X-ray diffraction techniques, as well as computational methods like DFT, provide insights into the properties of such compounds .

Applications De Recherche Scientifique

Crystallography and Molecular Structure

Research demonstrates the significance of tert-butyl carbamate derivatives in crystallography for understanding molecular interactions and structure. For instance, studies on isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives explore the simultaneous hydrogen and halogen bonds involving carbonyl groups in these compounds. This research contributes to the broader understanding of molecular assembly and interaction patterns in crystalline materials (Baillargeon et al., 2017). Another study on carbamate derivatives delves into the interplay of strong and weak hydrogen bonds, showcasing how these interactions assemble molecules into three-dimensional architectures (Das et al., 2016).

Organic Synthesis

Tert-Butyl (4-cyanopyridin-2-yl)carbamate also plays a crucial role in the synthesis of natural products and pharmaceuticals. Research on synthesizing intermediates for jaspine B, a compound with cytotoxic activity against human carcinoma cell lines, highlights the utility of tert-butyl carbamate derivatives in synthesizing biologically active compounds. This synthesis involves multiple steps, including esterification and protection, showcasing the compound's versatility in complex organic synthesis (Tang et al., 2014).

Photocatalysis and Carbon Dioxide Fixation

Recent advancements in photocatalysis and carbon dioxide fixation also feature tert-butyl carbamate derivatives. A study on photoredox-catalyzed cascade reactions with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate introduces a pathway for assembling 3-aminochromones under mild conditions, broadening the scope of photocatalyzed protocols in organic synthesis (Wang et al., 2022). Another innovative approach involves the cyclizative fixation of atmospheric CO2 by unsaturated amines, leading to cyclic carbamates. This method presents an efficient strategy for incorporating CO2 into valuable organic compounds (Takeda et al., 2012).

Propriétés

IUPAC Name |

tert-butyl N-(4-cyanopyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-6-8(7-12)4-5-13-9/h4-6H,1-3H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQSFIWCKUKWEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590732 |

Source

|

| Record name | tert-Butyl (4-cyanopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-cyanopyridin-2-yl)carbamate | |

CAS RN |

737000-78-1 |

Source

|

| Record name | 1,1-Dimethylethyl N-(4-cyano-2-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-cyanopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)

![Morpholine, 2-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B152972.png)